molecular formula C10H14ClNO2 B1447121 2-(Pyridin-2-yl)pentanoic acid hydrochloride CAS No. 1803589-17-4

2-(Pyridin-2-yl)pentanoic acid hydrochloride

Cat. No.: B1447121
CAS No.: 1803589-17-4
M. Wt: 215.67 g/mol
InChI Key: VAIIIGYACPGNCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridin-2-yl)pentanoic acid hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological and pharmacological activities. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)pentanoic acid hydrochloride typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 2-pyridinecarboxaldehyde with a suitable alkylating agent in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)pentanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, amine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

2-(Pyridin-2-yl)pentanoic acid hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)acetic acid hydrochloride
  • 2-(Pyridin-2-yl)butanoic acid hydrochloride
  • 2-(Pyridin-2-yl)propanoic acid hydrochloride

Uniqueness

2-(Pyridin-2-yl)pentanoic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

2-pyridin-2-ylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-2-5-8(10(12)13)9-6-3-4-7-11-9;/h3-4,6-8H,2,5H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIIIGYACPGNCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=N1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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